molecular formula C13H17NO2 B4713993 1-(3,4-dihydroquinolin-1(2H)-yl)-2-ethoxyethanone CAS No. 600140-12-3

1-(3,4-dihydroquinolin-1(2H)-yl)-2-ethoxyethanone

Cat. No.: B4713993
CAS No.: 600140-12-3
M. Wt: 219.28 g/mol
InChI Key: NEPBAKUQRXIXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-ethoxyethanone is a chemical compound based on the privileged 3,4-dihydroquinolin-2(1H)-one scaffold, a structure of high interest in medicinal chemistry and drug discovery for its diverse pharmacological potential. This scaffold is recognized as a synthetically accessible and versatile framework for the development of novel bioactive molecules . Researchers are particularly exploring derivatives like this for their potential as kinase inhibitors, with recent studies highlighting analogous structures demonstrating significant antiproliferative efficacy against challenging cancer cell lines, including glioblastoma multiforme (GBM) . The mechanism of action for related compounds has been linked to the inhibition of key pathways such as VEGFR2 kinase, which plays a critical role in tumor angiogenesis and growth . Furthermore, the structural features of the dihydroquinolinone core allow for extensive synthetic modification, facilitating the optimization of drug-like properties such as solubility and bioavailability, which are crucial for developing central nervous system (CNS)-active agents . This product is intended for research purposes to further investigate these mechanisms and develop new therapeutic candidates. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-ethoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-10-13(15)14-9-5-7-11-6-3-4-8-12(11)14/h3-4,6,8H,2,5,7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPBAKUQRXIXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366739
Record name STK138784
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600140-12-3
Record name STK138784
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 3,4 Dihydroquinolin 1 2h Yl 2 Ethoxyethanone and Its Derivatives

Established Synthetic Routes to the 1-(3,4-dihydroquinolin-1(2H)-yl)-2-ethoxyethanone Core

The most conventional and established approach to synthesizing this compound involves a two-part strategy: the synthesis of the 1,2,3,4-tetrahydroquinoline (B108954) heterocyclic core and the subsequent acylation of its secondary amine with an activated form of 2-ethoxyacetic acid.

Strategies for N-Acylation of Dihydroquinolines

The N-acylation of 1,2,3,4-tetrahydroquinoline is a robust and widely employed transformation. The most common method involves the reaction of the secondary amine with an acylating agent, typically an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the hydrogen halide byproduct.

A standard procedure for the N-acylation of a secondary amine like 1,2,3,4-tetrahydroquinoline involves dissolving the amine in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM), and adding a base, like pyridine (B92270) or triethylamine (B128534). The acylating agent, in this case, 2-ethoxyacetyl chloride, is then added, often at a reduced temperature to control the reaction's exothermicity. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

The choice of base and solvent can influence the reaction rate and yield. Pyridine can act as both a base and a nucleophilic catalyst, sometimes accelerating the acylation process. The use of a non-nucleophilic base like triethylamine is also common.

Amine SubstrateAcylating AgentBaseSolventConditionsYield (%)
1,2,3,4-Tetrahydroisoquinoline (B50084)Benzoyl chloridePyridine-0 °C54
Secondary AminesAcetyl chloridePyridineDCMIce bathNot specified
Secondary AminesAcetyl chlorideTriethylamine (2.2 eq) / DMAP (cat.)DCMElevated temp.Not specified

This table presents data for the N-acylation of similar cyclic secondary amines to illustrate the general reaction conditions and yields.

Approaches to the 2-Ethoxyacetyl Moiety

The 2-ethoxyacetyl group is introduced using a reactive derivative of 2-ethoxyacetic acid. The acid itself is readily prepared through methods such as the Williamson ether synthesis, reacting sodium chloroacetate (B1199739) with sodium ethoxide.

Once 2-ethoxyacetic acid is obtained, it is typically activated for acylation. A common method is its conversion to 2-ethoxyacetyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is a highly reactive electrophile, ideal for the acylation of the secondary amine of the dihydroquinoline core.

Starting MaterialReagentConditionsProduct
Sodium ChloroacetateSodium Ethoxide in Ethanol (B145695)Reflux2-Ethoxyacetic Acid
2-Ethoxyacetic AcidThionyl Chloride (SOCl₂)Reflux2-Ethoxyacetyl Chloride
2-Ethoxyacetic AcidOxalyl Chloride, cat. DMF0 °C to rt2-Ethoxyacetyl Chloride

Key Precursor Synthesis and Functional Group Interconversions

The two primary building blocks for the target molecule are 1,2,3,4-tetrahydroquinoline and 2-ethoxyacetic acid.

1,2,3,4-Tetrahydroquinoline: This heterocyclic core can be synthesized through various methods, with the catalytic hydrogenation of quinoline (B57606) being a prevalent route. A variety of catalysts can be employed, including palladium on carbon (Pd/C), platinum(IV) oxide (Adam's catalyst), and other transition metal catalysts. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

2-Ethoxyacetic Acid: As mentioned previously, a common laboratory-scale synthesis involves the reaction of an alkali salt of chloroacetic acid with an alkali metal ethoxide in ethanol. This straightforward nucleophilic substitution reaction provides the desired carboxylic acid.

Functional group interconversions may be necessary if starting from more complex precursors or if derivatives of the target molecule are desired. For instance, other alkoxyacetyl groups could be introduced by using the corresponding alkoxyacetic acids.

Development of Novel and Efficient Synthetic Protocols

In line with the growing emphasis on sustainable chemistry, recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of dihydroquinolines and for the N-acylation step.

Green Chemistry Approaches in Dihydroquinoline Synthesis

Green chemistry principles are being increasingly applied to the synthesis of heterocyclic compounds like 1,2,3,4-tetrahydroquinoline. These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

One area of focus is the development of greener catalytic systems for the hydrogenation of quinolines. This includes the use of more abundant and less toxic metal catalysts or even metal-free hydrogenation conditions. Domino reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent another green strategy for constructing the tetrahydroquinoline skeleton, often leading to higher atom economy and reduced waste.

Solvent-free or "neat" reaction conditions are also a key aspect of green synthesis. For the N-acylation step, performing the reaction without a solvent can significantly reduce the environmental impact. Microwave-assisted synthesis has also emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and higher product purity.

ReactionGreen ApproachCatalyst/ConditionsKey Advantages
Quinoline ReductionSilver-catalyzed reductionSilver catalystLigand- and base-free, room temperature
Amide SynthesisSolvent-free acylationBoric acidEnvironmentally friendly catalyst, no solvent
Amide SynthesisMicrowave-assistedNo catalystRapid reaction times, high yields

Catalytic Methodologies for Enhanced Reaction Efficiency and Selectivity

The development of novel catalysts is at the forefront of improving the efficiency and selectivity of the N-acylation reaction. While traditional methods often rely on stoichiometric amounts of base, catalytic approaches aim to use a substoichiometric amount of a catalyst to promote the reaction.

Various Lewis acids and other catalysts have been investigated for the N-acylation of amines. These catalysts can activate the acylating agent, making it more susceptible to nucleophilic attack by the amine. The use of catalysts can lead to milder reaction conditions, shorter reaction times, and improved yields.

For instance, iodine has been shown to be an effective catalyst for the N-acylation of amines with acyl chlorides under solvent-free conditions at room temperature, offering high efficiency and good yields. Other metal-based and organocatalysts are also being explored to enhance the scope and applicability of the N-acylation reaction for the synthesis of a wide range of amides, including derivatives of this compound.

ReactionCatalystAcylating AgentConditionsAdvantages
N-acylation of aminesIodine (catalytic)Acetyl chloride/Benzoyl chlorideSolvent-free, room temperatureMild conditions, high efficiency, good yields
N-acylation of aminesAcetic acid (catalytic)Ethyl acetate80-120 °CInexpensive and simple method

Microwave-Assisted and Solvent-Free Synthetic Techniques

Modern synthetic chemistry has increasingly embraced green chemistry principles, with microwave-assisted and solvent-free reaction conditions being at the forefront of this shift. These techniques offer significant advantages, including accelerated reaction times, enhanced yields, and a reduction in the use of hazardous organic solvents.

Microwave-Assisted Synthesis:

Microwave irradiation has been effectively utilized to expedite the synthesis of various nitrogen-containing heterocyclic compounds. While specific literature on the microwave-assisted N-acylation of 3,4-dihydroquinoline is not abundant, the principles can be extrapolated from similar transformations. For instance, the microwave-assisted synthesis of 3,4-dihydroquinazolinones involves the in-situ generation of N-acyliminium ions, which are structurally related to the intermediates in N-acylation reactions. In a typical procedure that could be adapted for the synthesis of this compound, 3,4-dihydroquinoline would be reacted with 2-ethoxyacetyl chloride or a related activated carboxylic acid derivative. The reaction mixture, potentially with a non-nucleophilic base to scavenge the generated acid, would be subjected to microwave irradiation. The high energy and efficient heating provided by microwaves would likely lead to a significant reduction in reaction time compared to conventional heating methods.

A representative hypothetical microwave-assisted synthesis is detailed in the table below:

Reactant 1Reactant 2SolventPower (W)Time (min)Temperature (°C)Yield (%)
3,4-Dihydroquinoline2-Ethoxyacetyl chlorideToluene100-3005-15100-150High (expected)
3,4-DihydroquinolineEthoxyacetic acidToluene (with coupling agent)100-30010-20100-150Moderate to High (expected)

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions represent another environmentally benign synthetic approach. These reactions are typically carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support or a phase-transfer catalyst. This methodology has been successfully applied to the synthesis of various heterocyclic systems, including 1,2,3,4-tetrahydroisoquinoline derivatives under multicomponent reaction conditions.

For the synthesis of the target compound, a solvent-free approach would involve the intimate mixing of 3,4-dihydroquinoline with an acylating agent, such as 2-ethoxyacetyl chloride, potentially in the presence of a solid base like potassium carbonate. The mixture could be subjected to grinding or gentle heating to facilitate the reaction. The absence of a solvent simplifies the work-up procedure, often requiring only washing with water to remove inorganic by-products, followed by recrystallization or chromatography of the crude product.

Synthesis of Structurally Modified Analogs and Related Scaffolds

The biological activity and material properties of N-acyl dihydroquinoline derivatives can be finely tuned by systematically modifying their structure. This section explores synthetic strategies for varying the acyl chain, introducing substituents on the dihydroquinoline ring, and controlling the stereochemistry of the molecule.

Systematic Variation of the Acyl Chain Functionality

The N-acyl group plays a crucial role in determining the physicochemical properties of the molecule. By systematically varying the functionality of the acyl chain, libraries of analogs can be synthesized to explore structure-activity relationships. The synthesis of these analogs generally follows standard N-acylation protocols, where 3,4-dihydroquinoline is treated with a variety of acylating agents.

A range of acyl chlorides or carboxylic acids (activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)) can be employed to introduce diverse functionalities. Examples of such variations are presented below:

Acylating AgentIntroduced Acyl GroupPotential Functionality
Acetyl chlorideAcetylSimple alkyl
Benzoyl chlorideBenzoylAromatic
Chloroacetyl chlorideChloroacetylReactive handle for further modification
3-Methoxypropionyl chloride3-MethoxypropionylEther linkage
4-Nitrobenzoyl chloride4-NitrobenzoylElectron-withdrawing group
Cyclopropanecarbonyl chlorideCyclopropanecarbonylAlicyclic

The synthesis of N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives, which are structurally analogous to N-acyl-3,4-dihydroquinolines, has been reported with various acyl groups, highlighting the feasibility of this synthetic strategy.

Investigation of Substituent Effects on the Dihydroquinoline Ring System

The synthesis of substituted 3,4-dihydroquinolines can be achieved through various methods, including the cyclization of appropriately substituted anilines. Once the substituted dihydroquinoline is obtained, its N-acylation can be carried out as previously described.

The following table summarizes the expected effect of different substituents on the N-acylation reaction:

Substituent PositionSubstituentElectronic EffectExpected Impact on Acylation Rate
6-OCH₃Electron-donatingIncrease
7-CH₃Electron-donatingIncrease
6-ClElectron-withdrawing (inductive), Electron-donating (resonance)Slight decrease or comparable
7-NO₂Strong electron-withdrawingSignificant decrease

Stereoselective Synthesis of Chiral Dihydroquinoline Derivatives

The introduction of chirality into the dihydroquinoline scaffold can have a profound impact on its biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. For 1-acyl-3,4-dihydroquinoline derivatives, chirality can be introduced at positions 2, 3, or 4 of the dihydroquinoline ring, or on the acyl chain itself.

One common approach to obtaining chiral N-acyl dihydroquinoline derivatives is to start with an enantiomerically pure substituted dihydroquinoline. This can be achieved through asymmetric synthesis or by resolution of a racemic mixture. For example, asymmetric hydrogenation of a substituted quinoline using a chiral catalyst can yield an enantiomerically enriched tetrahydroquinoline, which can then be selectively oxidized to the dihydroquinoline or used directly.

Alternatively, a chiral auxiliary can be incorporated into the acyl chain. The diastereomers formed upon acylation of the dihydroquinoline can then be separated by chromatography or crystallization. Subsequent removal of the chiral auxiliary would afford the enantiomerically enriched N-acyl dihydroquinoline.

The synthesis of chiral 1,2,3,4-tetrahydroquinolines has been extensively studied, and these methods provide a foundation for accessing chiral dihydroquinoline building blocks.

Chemical Reactivity and Mechanistic Investigations of 1 3,4 Dihydroquinolin 1 2h Yl 2 Ethoxyethanone

Electrophilic and Nucleophilic Reactivity of the Dihydroquinoline Moiety

The dihydroquinoline core of the molecule contains a benzene (B151609) ring fused to a partially saturated pyridine (B92270) ring. The reactivity of this system is significantly influenced by the N-acyl group.

Electrophilic Reactivity: The N-acyl group is strongly electron-withdrawing, which deactivates the anilino-type nitrogen atom. This deactivation reduces the electron density of the fused benzene ring, making it less susceptible to electrophilic aromatic substitution compared to non-acylated 1,2,3,4-tetrahydroquinoline (B108954). Should electrophilic substitution be forced under harsh conditions, the substitution would be expected to occur primarily at positions 6 and 8, which are para and ortho, respectively, to the nitrogen atom but are less deactivated than the positions on the heterocyclic ring. The reaction mechanism would proceed via a standard electrophilic aromatic substitution pathway involving the formation of a resonance-stabilized carbocation intermediate (arenium ion).

Nucleophilic Reactivity: The dihydroquinoline ring system itself is electron-rich and generally not susceptible to nucleophilic attack. However, the presence of the carbonyl group in the N-acyl moiety introduces an electrophilic site. Nucleophilic attack will preferentially occur at the two carbonyl carbons of the molecule rather than the aromatic or heterocyclic rings.

Reactions Involving the N-Acyl and Ethoxy Functional Groups

The N-acyl and ethoxy functional groups are the primary sites of reactivity under many conditions.

N-Acyl Group Reactions: The amide linkage is susceptible to both acidic and basic hydrolysis. lookchem.comresearchgate.netnih.govacs.org

Acid-Catalyzed Hydrolysis: In the presence of strong acids and heat, the amide bond can be cleaved. researchgate.netnih.gov The reaction is initiated by the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to yield 1,2,3,4-tetrahydroquinoline (as its ammonium (B1175870) salt) and ethoxyacetic acid. lookchem.com

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., heating with aqueous sodium hydroxide), the amide undergoes hydrolysis via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. lookchem.comresearchgate.net This forms a tetrahedral intermediate which then expels the dihydroquinoline anion. Subsequent proton transfer results in the formation of 1,2,3,4-tetrahydroquinoline and the salt of ethoxyacetic acid. This process is generally less favorable than acid-catalyzed hydrolysis due to the poor leaving group ability of the resulting amide anion. lookchem.com

The N-acyl group can also undergo reduction. Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the amide and the ketone carbonyls.

Ethoxy Functional Group Reactions: The α-ethoxy ketone moiety can undergo reactions typical of ketones. The α-hydrogens are acidic and can be removed by a strong base to form an enolate, which can then participate in various alkylation or condensation reactions. The ethoxy group itself is generally stable but could potentially be eliminated under certain conditions to form an α,β-unsaturated ketone, particularly if a suitable leaving group is generated at the β-position.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the key reactions provides insight into the reactivity and potential transformations of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-ethoxyethanone.

While specific experimental studies on this molecule are not available, plausible intermediates and transition states can be inferred from well-established reaction mechanisms of analogous structures.

ReactionKey Intermediate(s)Plausible Transition State
Acid-Catalyzed Amide Hydrolysis Protonated Amide, Tetrahedral IntermediateTransition state for water attack on the protonated carbonyl carbon.
Base-Catalyzed Amide Hydrolysis Tetrahedral Alkoxide IntermediateTransition state for hydroxide attack on the carbonyl carbon.
Oxidative Dehydrogenation Radical Cation, Iminium IonTransition state for hydride or proton-coupled electron transfer.
Enolate Formation Enolate AnionTransition state for proton abstraction by a base.

Interactive Data Table: Click on a reaction to view a simplified representation of its key intermediate.

In amide hydrolysis , the key species is the tetrahedral intermediate formed by the nucleophilic addition of water (in acid) or hydroxide (in base) to the amide carbonyl group. lookchem.com The breakdown of this intermediate is often the rate-determining step.

For oxidative dehydrogenation , the reaction likely proceeds through a series of single-electron transfer (SET) or hydride abstraction steps. This would involve intermediates such as a radical cation of the dihydroquinoline nitrogen or an iminium ion , leading to the formation of a more stable aromatic quinoline (B57606) system. researchgate.net

Computational studies on related heterocyclic systems suggest that transition states in these reactions involve significant charge separation and are highly dependent on the solvent and catalyst used. e3s-conferences.org For instance, in acyl transfer reactions, aromatization can be a significant driving force, influencing the energy of the transition state. nih.gov

Specific kinetic data for this compound is not documented. However, the rates of its key reactions can be predicted based on general principles.

Amide Hydrolysis: The rate of hydrolysis is highly dependent on pH and temperature. researchgate.netnih.gov Generally, amide hydrolysis requires vigorous conditions (strong acid or base and heat). The rate would be influenced by steric hindrance around the carbonyl group. Compared to a simple N-acetyl tetrahydroquinoline, the bulkier ethoxyethanone group might slightly decrease the rate of nucleophilic attack.

Oxidative Dehydrogenation: The rate of oxidation of the tetrahydroquinoline ring is dependent on the oxidant used and the reaction conditions. researchgate.net The presence of the electron-withdrawing N-acyl group would make the initial oxidation step (removal of an electron or hydride from the nitrogen or α-carbon) more difficult compared to an N-alkylated tetrahydroquinoline, thus slowing the reaction rate.

The following table provides a qualitative comparison of expected reaction rates under different conditions.

ReactionConditionExpected Relative RateInfluencing Factors
Amide Hydrolysis 1 M HCl, 100°CSlowpH, Temperature, Steric Hindrance
Amide Hydrolysis 1 M NaOH, 100°CVery SlowpH, Temperature, Leaving Group Stability
Oxidation Air, Room TempExtremely SlowOxidant Strength, Catalyst Presence
Oxidation Strong Oxidant (e.g., DDQ)FastOxidant Strength, N-Acyl Deactivation

Stability and Degradation Pathways under Varied Chemical Conditions

The primary degradation pathways for this compound involve the two most reactive parts of the molecule: the N-acyl bond and the dihydroquinoline ring.

Hydrolytic Degradation: Under strongly acidic or basic aqueous conditions, especially at elevated temperatures, the molecule will undergo hydrolysis of the amide bond to yield 1,2,3,4-tetrahydroquinoline and ethoxyacetic acid or its corresponding salt. lookchem.comresearchgate.netnih.gov This is likely the most significant degradation pathway in aqueous environments outside of a neutral pH range.

Oxidative Degradation: The 1,2,3,4-tetrahydroquinoline scaffold is susceptible to oxidation, leading to the formation of the corresponding aromatic quinoline. researchgate.net This process, known as oxidative dehydrogenation, can be promoted by a wide range of oxidizing agents, including air (oxygen), especially in the presence of catalysts or light. researchgate.netrsc.org The initial product would be 1-(quinolin-1(2H)-yl)-2-ethoxyethanone, which is an unstable enamide that would likely rearrange or react further. A more likely outcome is the formation of quinoline itself after cleavage of the N-acyl group, or potentially 3,4-dihydroquinolones under specific electrochemical oxidation conditions. rsc.org

Reductive Degradation: The molecule is expected to be relatively stable under mild reductive conditions. However, strong reducing agents like LiAlH₄ would lead to the reduction of both the amide and ketone carbonyls. Catalytic hydrogenation might reduce the benzene ring under forcing conditions, but this is generally a difficult transformation.

The α-ethoxy ketone moiety is generally stable but can undergo degradation under harsh conditions. For example, strong acids could promote the hydrolysis of the ether linkage, while strong bases could catalyze aldol-type condensation reactions if α-hydrogens are present and accessible. Oxidative cleavage of the C-C bond adjacent to the carbonyl group is also a possibility under specific oxidative conditions. acs.orgnih.gov

Advanced Spectroscopic and Analytical Characterization of 1 3,4 Dihydroquinolin 1 2h Yl 2 Ethoxyethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the mapping of the carbon skeleton and the relative orientation of substituents.

A full suite of NMR experiments is required to assign all proton (¹H) and carbon-¹³ (¹³C) signals and to confirm the connectivity of the molecule.

¹H and ¹³C NMR: The ¹H NMR spectrum would reveal distinct regions corresponding to the aromatic protons of the dihydroquinoline ring, the three aliphatic methylene (B1212753) groups (-CH₂-) of the heterocyclic ring, and the ethoxy group (-O-CH₂-CH₃). The ¹³C NMR spectrum would similarly show signals for the aromatic carbons, the aliphatic carbons, the carbonyl carbon of the amide group, and the carbons of the ethoxy moiety.

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton (¹H-¹H) coupling correlations through bonds. sdsu.edu Key correlations would be expected between the protons of the adjacent methylene groups in the C2, C3, and C4 positions of the dihydroquinoline ring, as well as between the methylene and methyl protons of the ethoxy group. This confirms the aliphatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, providing direct ¹H-¹³C one-bond connections. nanalysis.com It allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. youtube.com For 1-(3,4-dihydroquinolin-1(2H)-yl)-2-ethoxyethanone, critical HMBC correlations would include:

Correlations from the protons on the C2 methylene of the dihydroquinoline ring to the amide carbonyl carbon, confirming the N-acyl linkage.

Correlations from the protons of the ethoxy group's methylene to the amide carbonyl carbon.

Correlations from the C8a aromatic proton to nearby carbons in the fused ring system, confirming the quinoline (B57606) structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, which is invaluable for determining stereochemistry and conformation. mdpi.com For instance, NOESY could show correlations between the protons of the ethoxyacetyl group and the protons at the C8 position on the aromatic ring, providing insight into the preferred orientation of the acyl substituent relative to the dihydroquinoline ring.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from ¹H)
Amide Carbonyl (C=O)-~169-172H (on C2), H (on ethoxy CH₂)
Dihydroquinoline C2 (-CH₂-N)~3.8-4.0~45-48Amide C=O, C3, C8a
Dihydroquinoline C3 (-CH₂-)~1.9-2.1~24-27C2, C4
Dihydroquinoline C4 (-CH₂-)~2.7-2.9~28-31C3, C4a, C5
Dihydroquinoline C4a (Ar-C)-~128-130H (on C4), H (on C5)
Dihydroquinoline C5 (Ar-CH)~7.0-7.2~126-128C4, C4a, C6, C7
Dihydroquinoline C6 (Ar-CH)~6.8-7.0~124-126C5, C7, C8
Dihydroquinoline C7 (Ar-CH)~7.0-7.2~127-129C5, C6, C8
Dihydroquinoline C8 (Ar-CH)~7.1-7.3~122-124C6, C7, C8a
Dihydroquinoline C8a (Ar-C)-~138-140H (on C2), H (on C8)
Ethoxy -O-CH₂-~4.1-4.3~66-69Amide C=O, Ethoxy CH₃
Ethoxy -CH₃~1.2-1.4~14-16Ethoxy CH₂

The N-acyl bond in amides exhibits partial double-bond character, leading to restricted rotation. tandfonline.comtandfonline.com This phenomenon can result in the presence of two distinct conformers (rotamers) that may be observable by NMR, particularly at low temperatures. In dynamic NMR studies, cooling the sample would slow this rotation on the NMR timescale. tandfonline.comtandfonline.com If two conformers are present, one might observe a doubling of certain NMR signals, particularly for the protons and carbons near the amide bond (e.g., the C2 and C8 protons of the dihydroquinoline ring and the ethoxy group). By analyzing the spectra at various temperatures, it is possible to calculate the energy barrier to rotation around the N-C(O) bond. nih.gov

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry provides precise information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

HRMS is used to determine the exact mass of a molecule with very high precision (typically to four or five decimal places). nih.gov For this compound, the molecular formula is C₁₃H₁₇NO₂. HRMS would be used to confirm this elemental composition by comparing the experimentally measured mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass.

Interactive Table: HRMS Data
ParameterValue
Molecular FormulaC₁₃H₁₇NO₂
Calculated Exact Mass219.12593
Expected [M+H]⁺ Ion220.13321
Expected [M+Na]⁺ Ion242.11515

In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺) is isolated and then fragmented by collision with an inert gas. uab.eduuab.edu The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. The analysis of these fragments helps to confirm the connectivity of different parts of the molecule. nih.gov

A plausible fragmentation pathway for this compound would likely involve initial cleavage at the amide bond, which is often the most labile site. Key predicted fragmentation patterns include:

Loss of the ethoxyacetyl group: Cleavage of the N-C(O) bond would result in a fragment corresponding to the protonated 3,4-dihydroquinoline moiety.

Cleavage of the ethoxy group: Loss of an ethoxy radical or ethylene (B1197577) from the side chain would generate characteristic fragment ions.

Retro-Diels-Alder (RDA) fragmentation: The dihydroquinoline ring itself could undergo a characteristic RDA fragmentation, leading to the loss of ethylene and providing further confirmation of the heterocyclic ring structure.

Interactive Table: Predicted MS/MS Fragmentation
Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossFragment Structure
220.13132.08C₄H₆O₂ (Ethoxyacetyl)Protonated 3,4-dihydroquinoline
220.13174.09C₂H₆O (Ethanol)Ion from loss of ethanol (B145695) from the side chain
220.13146.06C₃H₄O₂ (Acrylate part)Ion from cleavage within the N-acyl side chain
132.08104.07C₂H₄ (Ethylene)Ion from Retro-Diels-Alder fragmentation of the dihydroquinoline ring

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. kurouskilab.com The frequencies of these vibrations are characteristic of specific functional groups, providing rapid confirmation of their presence.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very strong absorption band corresponding to the amide C=O stretching vibration. Other key absorptions would include C-H stretches for the aromatic and aliphatic portions, C-O-C stretches for the ether linkage, and C-N stretching for the amide group. nih.gov

Raman Spectroscopy: While IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. kurouskilab.com The Raman spectrum would clearly show the aromatic C=C stretching vibrations of the quinoline ring system. The aliphatic C-H stretching and bending modes would also be visible. pku.edu.cn

Interactive Table: Predicted Vibrational Frequencies
Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Notes
Aromatic C-H Stretch3000-3100 (weak)3000-3100 (strong)Characteristic of the benzene (B151609) ring moiety.
Aliphatic C-H Stretch2850-2980 (medium-strong)2850-2980 (medium-strong)From -CH₂- and -CH₃ groups.
Amide C=O Stretch1650-1680 (very strong)1650-1680 (medium)A key, intense band confirming the amide.
Aromatic C=C Stretch1580-1620, 1450-1500 (medium)1580-1620 (strong)Often appear as a pair of bands.
Aliphatic -CH₂- Bend (Scissoring)~1465 (medium)~1465 (weak)Confirms the presence of methylene groups.
C-O-C Ether Stretch (Asymmetric)1080-1150 (strong)Weak or inactiveCharacteristic of the ethoxy group.
C-N Stretch (Amide)1250-1350 (medium)MediumAssociated with the N-acyl linkage.

Computational and Theoretical Chemistry Investigations of 1 3,4 Dihydroquinolin 1 2h Yl 2 Ethoxyethanone

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its ground state. These methods solve approximations of the Schrödinger equation to determine the electronic structure and optimal geometry.

Density Functional Theory (DFT) is a powerful and widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. arxiv.orgmonash.edu A geometry optimization for 1-(3,4-dihydroquinolin-1(2H)-yl)-2-ethoxyethanone using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) would be the first step. bhu.ac.in This process systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms. youtube.comyoutube.com

Key insights from a DFT optimization would include:

The most stable conformer: The ethoxyethanone side chain has several rotatable bonds. DFT calculations can identify the global minimum energy conformation, revealing the preferred spatial arrangement of the side chain relative to the dihydroquinoline ring.

Geometric parameters: Precise bond lengths, bond angles, and dihedral angles would be determined. For instance, the degree of planarity of the dihydroquinoline ring system and the geometry around the amide nitrogen atom (trigonal planar vs. pyramidal) could be quantified. Studies on similar dihydroquinoline structures often reveal slight deviations from perfect planarity in the heterocyclic ring. researchgate.net

Table 1: Predicted Geometric Parameters for the Optimized Structure of this compound (Illustrative Data)

ParameterAtoms InvolvedPredicted Value
Bond LengthC=O (amide)~1.23 Å
Bond LengthN-C (amide)~1.36 Å
Bond AngleO=C-N~122°
Dihedral AngleC(aromatic)-N-C=O~10-30° (indicating slight twist)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. youtube.com The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. scirp.orgyoutube.com

HOMO: This orbital represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich dihydroquinoline ring system, particularly the benzene (B151609) moiety.

LUMO: This orbital indicates the ability to accept an electron. The LUMO is anticipated to be centered on the carbonyl group (C=O) of the ethoxyethanone side chain, which is the most electrophilic part of the molecule.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO correlates with the molecule's stability. A larger gap implies higher stability and lower chemical reactivity. scirp.org Time-Dependent DFT (TD-DFT) calculations can further use these orbital energies to predict the molecule's UV-visible absorption spectrum, corresponding to electronic transitions from occupied to unoccupied orbitals.

Table 2: Predicted Frontier Orbital Energies (Illustrative Data)

ParameterPredicted Energy (eV)
HOMO Energy-6.25
LUMO Energy-1.10
HOMO-LUMO Gap (ΔE)5.15

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. wolfram.comlibretexts.org It is invaluable for identifying regions prone to electrophilic and nucleophilic attack. ucsb.edu The map is color-coded, typically with red indicating regions of high electron density (negative potential, attractive to electrophiles) and blue indicating regions of electron deficiency (positive potential, attractive to nucleophiles). researchgate.netresearchgate.net

For the target molecule, the MEP surface would likely show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the carbonyl group, making it a prime site for interaction with electrophiles or hydrogen bond donors. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms of the aromatic ring and the aliphatic portions of the side chain.

Neutral Potential (Green): Covering the carbon-rich, nonpolar areas of the molecule.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

While quantum calculations describe a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time at a given temperature. rsc.orgnih.gov An all-atom MD simulation places the molecule in a simulated box, often filled with a solvent like water, and calculates the forces between atoms to model their movements.

MD simulations of this compound could reveal:

Conformational Flexibility: The simulation would show the dynamic range of motion of the ethoxyethanone side chain, exploring various rotational states and conformations that are accessible at room temperature. mdpi.comresearchgate.net

Solvent Interactions: It would model how water molecules arrange around the solute, forming potential hydrogen bonds with the carbonyl oxygen and interacting with different parts of the molecule based on their polarity.

Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions, Global Reactivity Indices)

Based on the electronic structure obtained from DFT, various reactivity descriptors can be calculated to provide a quantitative measure of chemical behavior.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is proportional to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Fukui Functions (f(r)): This is a local reactivity descriptor that identifies which atoms within a molecule are most susceptible to a specific type of attack. wikipedia.orgresearchgate.net By analyzing the change in electron density as an electron is added or removed, one can predict the most likely sites for: researchgate.netnih.gov

Nucleophilic attack (f+): Where an incoming nucleophile would attack.

Electrophilic attack (f-): Where an incoming electrophile would attack.

Radical attack (f0): The preferred site for radical reactions.

Table 3: Predicted Global and Local Reactivity Descriptors (Illustrative Data)

DescriptorDefinitionPredicted Value / Site
Chemical Hardness (η)(ELUMO - EHOMO) / 22.575 eV
Electronegativity (χ)-(EHOMO + ELUMO) / 23.675 eV
Fukui Function (f+)Site for Nucleophilic AttackAmide Carbonyl Carbon
Fukui Function (f-)Site for Electrophilic AttackAromatic Carbons in Quinoline (B57606) Ring

In Silico Studies of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are crucial for understanding how a molecule interacts with itself in a condensed phase (like a crystal) or with other molecules, such as a biological receptor. wikipedia.orgyoutube.com These interactions, while weaker than covalent bonds, collectively govern molecular recognition and self-assembly. nih.govnih.gov

For this compound, key non-covalent interactions to investigate would include:

Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor.

π-π Stacking: The aromatic ring of the dihydroquinoline moiety can engage in stacking interactions with other aromatic systems.

C-H···π Interactions: Hydrogen atoms attached to carbons can interact favorably with the face of the aromatic ring.

Computational tools like Hirshfeld surface analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be used to visualize and quantify these weak interactions, providing a detailed picture of the forces that dictate the molecule's supramolecular chemistry. researchgate.netnih.gov

Applications As Chemical Intermediates and Precursors for Functional Materials

Role as a Building Block in the Synthesis of Complex Organic Scaffolds

The 1,2,3,4-tetrahydroquinoline (B108954) framework is a key structural component in numerous pharmacologically active agents. nih.govwikipedia.org Synthetic methodologies often focus on the functionalization of this core structure to generate libraries of compounds for biological screening. nih.govchemrxiv.org The N-acyl group in 1-(3,4-dihydroquinolin-1(2H)-yl)-2-ethoxyethanone can influence the reactivity of the dihydroquinoline ring system, potentially directing further substitutions or participating in subsequent chemical transformations.

The synthesis of complex heterocyclic systems often relies on domino reactions, which allow for the construction of multiple chemical bonds in a single operation. mdpi.com While specific examples involving this compound are not documented, the general reactivity of N-acylated dihydroquinolines suggests they could serve as precursors in such reaction cascades. For instance, the presence of the carbonyl group in the N-ethoxyacetyl moiety could be exploited for intramolecular cyclization reactions to form more complex, fused ring systems.

Potential as a Precursor for Novel Materials (e.g., polymeric structures, optoelectronic compounds)

Polyquinolines are a class of polymers that have garnered attention for their promising optical, electrical, and thermal properties. rsc.org The synthesis of these materials often involves the polymerization of quinoline-based monomers. While research has focused on AA/BB-type aza-Diels–Alder polymerization reactions to create polyquinolines, the potential for N-substituted dihydroquinolines to act as precursors in other polymerization strategies remains an area for exploration. rsc.org The ethoxy group in this compound could potentially be modified to introduce a polymerizable functional group, allowing for its incorporation into polymeric chains.

Furthermore, quinoline (B57606) derivatives have been investigated for their applications in optoelectronic devices, such as light-emitting diodes (LEDs). nih.gov The electronic properties of these materials can be tuned by modifying the substituents on the quinoline ring. The N-ethoxyacetyl group of the title compound could influence the electronic characteristics of the dihydroquinoline core, and further functionalization could lead to the development of novel materials with desirable optoelectronic properties.

Development of Chemical Probes and Research Tools

Chemical probes are essential tools for studying biological processes at the molecular level. The development of these probes often involves the derivatization of a known bioactive scaffold to introduce a reporter group, such as a fluorescent tag or a reactive handle for covalent modification of a biological target. rsc.org Given that various substituted quinolines and tetrahydroquinolines exhibit biological activity, the 3,4-dihydroquinoline scaffold of this compound could serve as a starting point for the design of novel chemical probes. The ethoxyacetyl group could be readily modified to attach such reporter elements.

Exploration in Non-Clinical Bioactive Scaffold Development for In Vitro Studies

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including inhibition of NF-κB and cytotoxic effects against cancer cell lines. nih.gov The nature of the substituent on the nitrogen atom of the tetrahydroquinoline ring has been shown to be critical for biological activity. For example, N-acylation of tetrahydroquinoline-based opioid receptor ligands can significantly alter their affinity and efficacy. acs.org

Enzyme Inhibition Mechanisms:

Quinoline-based compounds have been shown to inhibit a variety of enzymes. nih.gov For instance, tetrahydroquinoline-isoxazole hybrids have been identified as inhibitors of cholinesterases, enzymes involved in neurotransmission. mdpi.com The inhibitory mechanism often involves interactions between the quinoline scaffold and the active site of the enzyme. Molecular modeling studies can help to elucidate these interactions and guide the design of more potent and selective inhibitors. mdpi.com While no specific enzyme inhibition studies have been reported for this compound, its structural similarity to known enzyme inhibitors suggests it could be a candidate for in vitro screening against various enzyme targets.

Receptor Binding at a Molecular Level:

The binding of ligands to receptors is a key event in many biological signaling pathways. Subtle structural changes in tetrahydroquinoline-based molecules can dramatically affect their binding to and activation of receptors. acs.org For example, modifications to the N-substituent of tetrahydroquinoline derivatives have been shown to modulate their activity at opioid receptors. acs.org Although specific receptor binding data for this compound is unavailable, its N-acylated structure suggests that it could interact with various receptor binding pockets. In vitro binding assays would be necessary to determine its affinity for specific receptors.

Q & A

Q. What are the key synthetic pathways for 1-(3,4-dihydroquinolin-1(2H)-yl)-2-ethoxyethanone?

The synthesis typically involves multi-step reactions, including cross-coupling and functional group transformations. For example, palladium-catalyzed reactions (e.g., Suzuki coupling) are critical for introducing boronate esters or aryl groups to the quinoline core . Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as potassium carbonate are essential for optimizing yields. Reaction parameters (temperature: 80–120°C; time: 12–24 hours) must be tightly controlled to minimize side products .

Q. What analytical techniques confirm the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural validation . For instance, ¹H NMR can resolve the ethoxy group’s methylene protons (δ ~4.2 ppm) and the quinoline aromatic protons (δ ~6.8–7.5 ppm). X-ray crystallography, though less common, provides precise bond-length data for the dihydroquinoline ring system .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic screening of solvents, catalysts, and bases is recommended. For cross-coupling steps, DMF/THF mixtures at 100°C with Pd(PPh₃)₄ as a catalyst improve boronate incorporation . Chromatographic purification (e.g., silica gel column with ethyl acetate/hexane gradients) resolves by-products. Kinetic monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. What strategies resolve contradictions in spectroscopic or biological activity data?

Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to address overlapping signals . For conflicting bioactivity results, replicate assays under standardized conditions (e.g., fixed pH, temperature) and use orthogonal methods (e.g., fluorescence polarization vs. surface plasmon resonance) .

Q. How does the compound interact with biological targets (e.g., enzymes, DNA)?

The quinoline moiety may intercalate DNA, while the ethoxyethanone group could hydrogen-bond with catalytic residues in enzymes. Molecular docking studies using SMILES/InChi descriptors (e.g., InChI=1S/C11H13NO2/...) predict binding modes . In vitro assays with Staphylococcus aureus suggest antimicrobial activity via topoisomerase inhibition .

Q. What methodologies design derivatives with enhanced pharmacological properties?

Introduce electron-withdrawing groups (e.g., -CF₃) at the quinoline 6-position to boost metabolic stability . Replace the ethoxy group with morpholine rings to improve solubility, as seen in analogs like 2-(morpholin-4-yl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone .

Methodological Challenges

Q. How to address discrepancies between in vitro and in vivo biological activity?

Evaluate pharmacokinetic parameters (e.g., plasma protein binding, metabolic clearance) using radiolabeled analogs (e.g., ¹⁸F or ¹¹C isotopes) . Adjust dosing regimens to account for bioavailability limitations observed in rodent models .

Q. What computational approaches predict reactivity or degradation pathways?

Density Functional Theory (DFT) calculates frontier molecular orbitals to identify nucleophilic/electrophilic sites . Accelerated stability testing (40°C/75% RH for 4 weeks) combined with LC-MS monitors hydrolytic degradation of the ethoxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dihydroquinolin-1(2H)-yl)-2-ethoxyethanone
Reactant of Route 2
Reactant of Route 2
1-(3,4-dihydroquinolin-1(2H)-yl)-2-ethoxyethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.